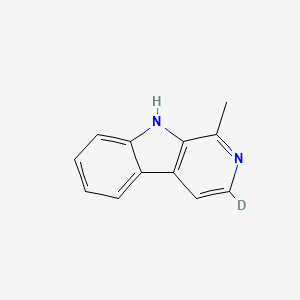
Harmane-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harmane-d1, also known as 1-Methyl-9H-pyrido[3,4-b]indole, is a deuterated form of harmane, a naturally occurring β-carboline alkaloid. Harmane is found in various foods, tobacco smoke, and certain plants like Peganum harmala. It is known for its neurotoxic properties and its ability to induce tremors in humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Harmane-d1 can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves the insertion of a nitrene into the C–H bond of the aryl substituent, resulting in the formation of β-carbolines . The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of β-carbolines using similar thermolysis methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Harmane-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmine and other related compounds.
Reduction: Reduction of this compound can yield tetrahydroharmane.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Harmine and other oxidized β-carbolines.
Reduction: Tetrahydroharmane.
Substitution: Various substituted β-carbolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Harmane-d1 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other β-carboline derivatives.
Biology: Studied for its interaction with DNA and proteins, particularly its ability to intercalate into DNA.
Medicine: Investigated for its potential neuroprotective and antitumor properties.
Wirkmechanismus
Harmane-d1 exerts its effects through several mechanisms:
Neurotoxicity: this compound induces tremors by interacting with neurotransmitter systems in the brain.
DNA Intercalation: this compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death.
Enzyme Inhibition: this compound inhibits enzymes such as acetylcholinesterase and myeloperoxidase, contributing to its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Harmine: Another β-carboline alkaloid with similar neurotoxic and antitumor properties.
Harmaline: Known for its hallucinogenic effects and use in traditional medicine.
Norharman: A related compound found in tobacco smoke and various foods.
Uniqueness: Harmane-d1 is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action of β-carbolines. The presence of deuterium can also affect the compound’s stability and reactivity, making it a valuable tool in research .
Eigenschaften
IUPAC Name |
3-deuterio-1-methyl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i7D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-WHRKIXHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=N1)C)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
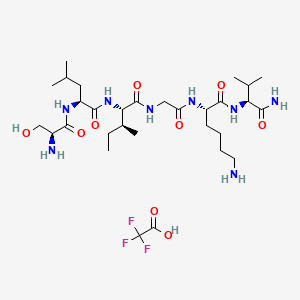
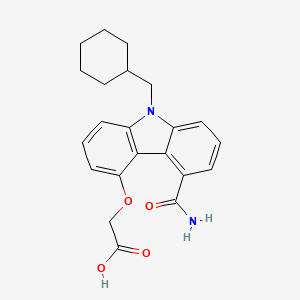
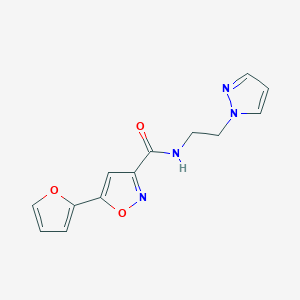
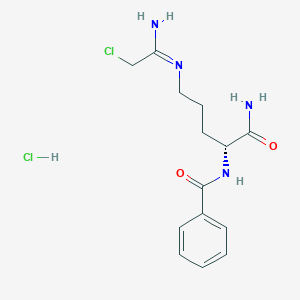
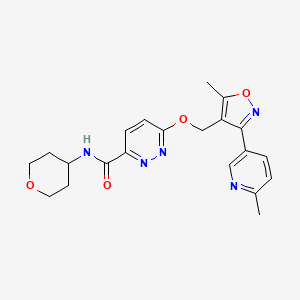
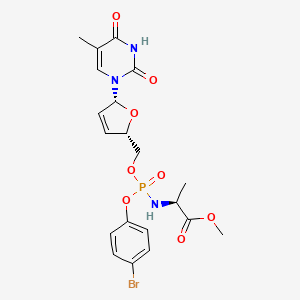
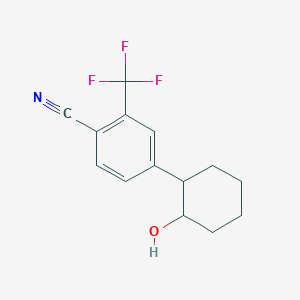
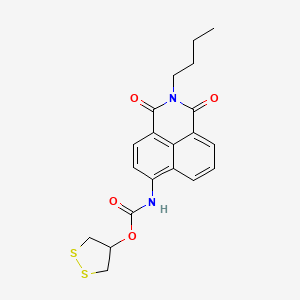
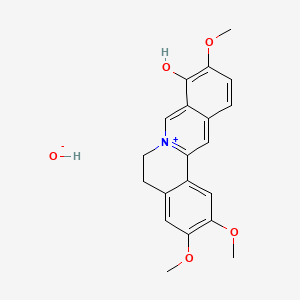
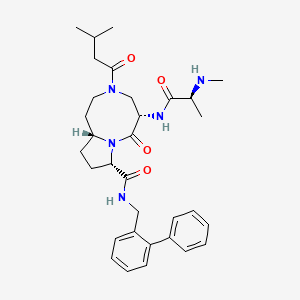
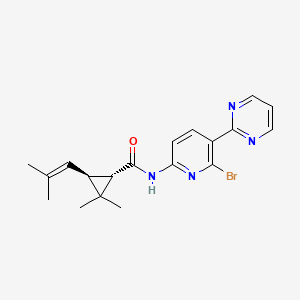
![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)


